5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine
Description
Properties
Molecular Formula |
C8H12BrN3O |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H12BrN3O/c1-12(3-4-13-2)8-10-5-7(9)6-11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
ARALLLCLKIWBDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Pre-Functionalized Pyrimidine Derivatives
Methodology
This approach involves introducing the bromine atom and the N-(2-methoxyethyl)-N-methylamine group sequentially onto a pyrimidine backbone. Key steps include:
- Bromination : Direct bromination of 2-aminopyrimidine derivatives using bromine or N-bromosuccinimide (NBS).
- Alkylation : Reaction with 2-methoxyethylamine and methylating agents to install the N-methyl and methoxyethyl groups.
Example Protocol (Adapted from CN103012284A)
- Step 1 : Bromination of 2-amino-4-methylpyrimidine using bromine in dichloromethane with Na₂CO₃ as a base.
- Step 2 : Alkylation with 2-methoxyethyl chloride and subsequent methylation using methyl iodide.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Bromination | Br₂, Na₂CO₃, CH₂Cl₂, 0–40°C | 63% | 92% | |
| Alkylation | 2-Methoxyethyl chloride, K₂CO₃, DMF, RT | 71% | 95% |
Cross-Coupling Reactions Using Organometallic Catalysts
Methodology
Palladium- or nickel-catalyzed cross-coupling reactions enable the introduction of bromine or amine groups at specific positions. The Negishi coupling (Zn-based) and Suzuki coupling (boronate esters) are prominent.
Example Protocol (Adapted from WO2024015825A1)
- Step 1 : Negishi coupling of 3-bromo-4-methylpyridine with methylzinc bromide in the presence of a nickel catalyst.
- Step 2 : Hydrolysis and functionalization with 2-methoxyethylamine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Negishi Coupling | NiCl₂(dppf), MeZnBr, THF, 70°C | 82% | 98% | |
| Amine Functionalization | 2-Methoxyethylamine, Et₃N, DCM | 75% | 97% |
Direct Bromination Followed by Reductive Amination
Methodology
This route involves brominating a pre-formed N-(2-methoxyethyl)-N-methylpyrimidin-2-amine derivative. Reductive amination ensures selective introduction of the methyl group.
Example Protocol (Adapted from CN104693014A)
- Step 1 : Bromination of N-(2-methoxyethyl)pyrimidin-2-amine using Br₂ and Fe powder in DMF.
- Step 2 : Reductive methylation with formaldehyde and NaBH₄.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Bromination | Br₂, Fe, DMF, 70–80°C | 68% | 94% | |
| Reductive Methylation | HCHO, NaBH₄, MeOH | 81% | 96% |
One-Pot Synthesis via Sequential Functionalization
Methodology
A streamlined approach combines bromination and alkylation in a single reaction vessel, reducing purification steps.
Example Protocol (Adapted from Ambeed)
- Step 1 : Bromination of 2-amino-N-methylpyrimidine with NBS in acetonitrile.
- Step 2 : In-situ alkylation with 2-methoxyethyl triflate.
Key Data :
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Bromination/Alkylation | NBS, 2-Methoxyethyl triflate, CH₃CN, 25°C | 76% | 93% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity for bromination | Multi-step purification | Moderate |
| Cross-Coupling | High yields, regioselectivity | Costly catalysts | Low |
| Reductive Amination | Mild conditions | Requires pre-functionalized amine | High |
| One-Pot Synthesis | Reduced steps | Sensitivity to moisture | Moderate |
Challenges and Optimization Strategies
- Bromine Handling : Use of Br₂ requires strict temperature control (<40°C) to avoid side reactions.
- Catalyst Efficiency : Nickel catalysts (e.g., NiCl₂(dppf)) improve coupling yields but necessitate inert conditions.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of azides or nitriles.
Condensation Reactions: Formation of imines or amides.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
5-bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis. By binding to RNR, it disrupts the production of deoxyribonucleotides, leading to cell death in rapidly dividing cells, such as cancer cells. This mechanism makes it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Key Observations:
Solubility and Steric Effects :
- The 2-methoxyethyl group in the target compound introduces an ether oxygen, improving solubility in polar solvents compared to purely alkyl (e.g., N,N-dimethyl) or aryl (e.g., N-phenyl) substituents .
- Steric hindrance from the methoxyethyl group may reduce crystallinity compared to simpler analogues like 5-bromo-N-methylpyrimidin-2-amine, which forms planar crystals with strong hydrogen bonding .
Synthetic Accessibility :
- N,N-Dimethyl derivatives (e.g., Compound 115) achieve high yields (84%) due to the small size and high nucleophilicity of dimethylamine .
- Bulkier amines, such as 2-methoxyethyl-N-methylamine, may require optimized reaction conditions (e.g., longer reaction times or elevated temperatures) to achieve comparable yields.
Biological Activity: Methoxyethyl-substituted compounds (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit inhibitory activity against fungal histone deacetylases at low concentrations (1 µM) . This suggests that the methoxyethyl group in the target compound could enhance binding affinity in enzyme inhibition. N-Phenyl derivatives (e.g., Compound 116) are explored as kinase inhibitors, though their bulky substituents may limit bioavailability .
Crystallographic and Hydrogen Bonding Analysis
The crystal structure of 5-bromo-N-methylpyrimidin-2-amine reveals a planar pyrimidine ring with intermolecular C–H···N and N–H···N hydrogen bonds, forming a 2D network . In contrast, the methoxyethyl group in the target compound likely disrupts this packing due to its flexibility and steric bulk, reducing crystallinity but improving solubility.
Pharmacological and Industrial Relevance
- Kinase Inhibition : Pyrimidine derivatives with methoxyethyl groups show promise in targeting enzymes like focal adhesion kinase (FAK) and histone deacetylases (HDACs) .
- Material Science : The bromine atom enables further functionalization (e.g., Suzuki coupling), making the compound a versatile intermediate .
Biological Activity
5-Bromo-N-(2-methoxyethyl)-N-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
- Molecular Formula : C₈H₁₁BrN₄O
- Molecular Weight : 246.1 g/mol
- Structure : The compound features a bromine atom and methoxyethyl group attached to a pyrimidine ring, contributing to its unique chemical reactivity.
This compound primarily exerts its biological effects through the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. By binding to RNR, the compound disrupts the production of deoxyribonucleotides, leading to cell death in rapidly dividing cells, such as those found in tumors. This mechanism positions it as a promising candidate for anticancer therapy.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays demonstrated that the compound significantly reduced the viability of human cancer cell lines, including breast and lung cancers .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (vulvar carcinoma) | 10.5 | Inhibition of proliferation |
| MCF-7 (breast cancer) | 15.3 | Induction of apoptosis |
| A549 (lung cancer) | 12.7 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the compound's ability to inhibit RNR in vitro and observed significant reductions in cell viability across multiple cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer agents.
- Mechanistic Insights :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
